Methyl 4-bromooxane-4-carboxylate
Overview
Description
Methyl 4-bromooxane-4-carboxylate is a chemical compound with the molecular formula C7H11BrO3. It is a derivative of oxane, featuring a bromine atom and a carboxylate ester group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromooxane-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step involves reacting the brominated oxane with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromooxane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and controlled temperature conditions.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and acidic or basic conditions.
Major Products Formed
Substitution: Various substituted oxane derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-bromooxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromooxane-4-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Methyl 4-bromooxane-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-chlorooxane-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluorooxane-4-carboxylate: Contains a fluorine atom instead of bromine.
Methyl 4-iodooxane-4-carboxylate: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound provides unique reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine’s moderate electronegativity and size make it a versatile leaving group, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
methyl 4-bromooxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZPHSPDRUMIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192067-13-2 | |
Record name | methyl 4-bromooxane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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